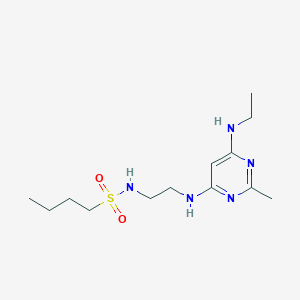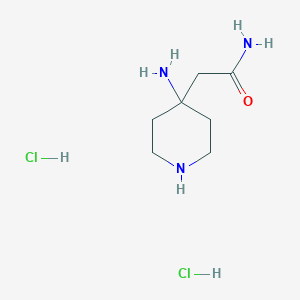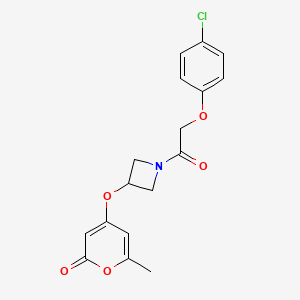
2,3-Difluoro-4-(phenylmethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-(phenylmethoxy)phenol is a chemical compound with the molecular formula C13H10F2O2 . It has a molecular weight of 236.22 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with two fluorine atoms and a phenylmethoxy group .Scientific Research Applications
Electrochemistry of Phenols
- Electrochemistry in Ionic Liquids : A study by Villagrán et al. (2006) discusses the electrochemistry of phenol and 4-tert-butyl-phenol in specific ionic liquids, revealing oxidation processes and the formation of phenoxyl radicals through electrochemical reactions. This could hint at potential electrochemical applications or synthetic routes involving 2,3-Difluoro-4-(phenylmethoxy)phenol in similar ionic liquid environments (Villagrán et al., 2006).
Synthesis and Transformation of Fluorinated Compounds
- Fluorinated Polyimides : Research by Tao et al. (2009) on the synthesis of highly fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines highlights the solubility, thermal stability, and optical transparency of these materials, suggesting potential use in electronic and optical applications where fluorinated phenols could serve as intermediates (Tao et al., 2009).
- Hydrogen-Bonding Effects on Phenoxyl Radicals : Lucarini et al. (2003) investigated the impact of hydrogen-bonding on phenoxyl radicals, providing insights into the stability and reactivity of phenoxyl derivatives in various solvents, which could be relevant for understanding the behavior of this compound in different chemical contexts (Lucarini et al., 2003).
Properties and Applications of Fluorinated Phenols
- Fluorophenols in Metalation Reactions : Marzi et al. (2001) explored the site-selective metalation of fluorophenols, revealing how protecting groups influence reactivity. This study suggests avenues for the selective functionalization of fluorinated phenols, which may extend to compounds like this compound (Marzi et al., 2001).
Safety and Hazards
The safety information available indicates that 2,3-Difluoro-4-(phenylmethoxy)phenol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
properties
IUPAC Name |
2,3-difluoro-4-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c14-12-10(16)6-7-11(13(12)15)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHDIBOQQCUSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)

![4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2974505.png)


![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)


![4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2974512.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2974517.png)
